

Application Notes and Protocols for Long-Term Altizide Administration in Geriatric Patients

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Compound of Interest

Compound Name: Altizide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of **altizide** and other thiazide diuretics in the geriatric population. The information is compiled from various clinical studies and systematic reviews to guide further research and drug development.

Introduction

Altizide, a thiazide diuretic, is utilized in the management of hypertension, a prevalent condition in the geriatric population. Thiazide diuretics have been a cornerstone in antihypertensive therapy for decades. Their mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[1][2] While effective, long-term administration in older adults requires careful consideration due to age-related physiological changes that can affect drug pharmacokinetics and pharmacodynamics, potentially increasing the risk of adverse events.[3][4][5][6][7]

Data Presentation

The following tables summarize quantitative data from studies on the long-term use of thiazide diuretics, including **altizide**, in geriatric patients.

Table 1: Efficacy of Thiazide Diuretics in Geriatric Hypertension

Study/Analysis	Intervention	Patient Population	Duration	Key Efficacy Outcomes
Multicenter Study[8]	Aldactazine (Altizide + Spironolactone)	482 hypertensive patients	45 days	Mean systolic and diastolic BP decreased by 15% and 14%, respectively.
Combination Therapy Trial[8]	Aldactazine + other antihypertensive s	298 hypertensive patients	45 days	With clonidine, systolic and diastolic BP decreased by 16.6% and 18%, respectively.
Systematic Review[6]	Thiazide diuretics vs. Placebo	Elderly patients	Multiple trials	Significant reduction in stroke.[6]
HYVET Trial[6]	Indapamide vs. Placebo	Very elderly patients	-	30% reduction in the rate of stroke (not statistically significant). 21% reduction in all-cause mortality. [6]
EWPHE and MRC-O Trials[6]	Diuretic treatment vs. Placebo	Elderly patients	-	Significant reduction in cardiovascular mortality.[6]

Table 2: Adverse Events Associated with Long-Term Thiazide Diuretic Use in Geriatric Patients

Adverse Event	Study/Analysis	Incidence/Risk	Notes
Hypokalemia	Clinical Update[1]	Treatment discontinued in 4/946 patients.	Thiazides increase potassium excretion. [2]
Increased Serum Uric Acid	Clinical Update[1]	Increased in 5.5% of patients.	Can precipitate gout. [9]
Hyponatremia	Review[10]	Up to 17% in some studies.	Can lead to fatigue, cognitive impairment, and falls.[10]
Renal Dysfunction	Observational Study[11]	14.3% incidence of a combined renal-electrolyte endpoint.	Compared to 6% in the control group.[11]
Low-Energy Fractures	Nested Case-Control Study[2]	Reduced risk with >3 years of use (aOR 0.77).	Association observed for longer duration of use.

Experimental Protocols

The following is a representative experimental protocol for a long-term study of **altizide** in geriatric patients, synthesized from various clinical trial designs.

Study Title: A Long-Term, Open-Label, Multicenter Study to Evaluate the Efficacy and Safety of **Altizide** in Geriatric Patients with Mild to Moderate Hypertension.

1. Objectives:

- Primary: To assess the long-term efficacy of **altizide** in controlling blood pressure in patients aged 65 years and older.
- Secondary: To evaluate the long-term safety and tolerability of **altizide** in this population, including the incidence of electrolyte imbalances and metabolic changes.

2. Study Design:

- A prospective, open-label, multicenter study.

- Duration: 12 months.

3. Patient Population:

- Inclusion Criteria:
 - Male and female patients aged ≥ 65 years.
 - Diagnosed with mild to moderate essential hypertension (systolic BP 140-159 mmHg or diastolic BP 90-99 mmHg).
 - Willing and able to provide informed consent.
- Exclusion Criteria:
 - Severe hypertension.
 - Secondary hypertension.
 - History of severe renal or hepatic impairment.
 - Known hypersensitivity to thiazide diuretics.
 - History of gout.[\[9\]](#)

4. Study Procedures:

- Screening Visit (Week -2):
 - Informed consent.
 - Medical history and physical examination.
 - Baseline blood pressure measurements (mean of three readings).
 - Baseline laboratory tests (serum electrolytes, creatinine, uric acid, glucose).

- Baseline Visit (Week 0):
 - Randomization to treatment.
 - Initiation of **altizide** 15 mg once daily.
- Follow-up Visits (Months 1, 3, 6, 9, 12):
 - Blood pressure measurement.
 - Assessment of adverse events.
 - Repeat laboratory tests.
 - Medication adherence check.
- Dose Adjustment: If blood pressure is not controlled at Month 1, the dose may be titrated, or a second antihypertensive agent may be added.

5. Outcome Measures:

- Primary Efficacy Endpoint: Change from baseline in mean sitting systolic and diastolic blood pressure at 12 months.
- Secondary Efficacy Endpoint: Proportion of patients achieving target blood pressure (<140/90 mmHg).
- Safety Endpoints:
 - Incidence of adverse events.
 - Changes in laboratory parameters (potassium, sodium, creatinine, uric acid).

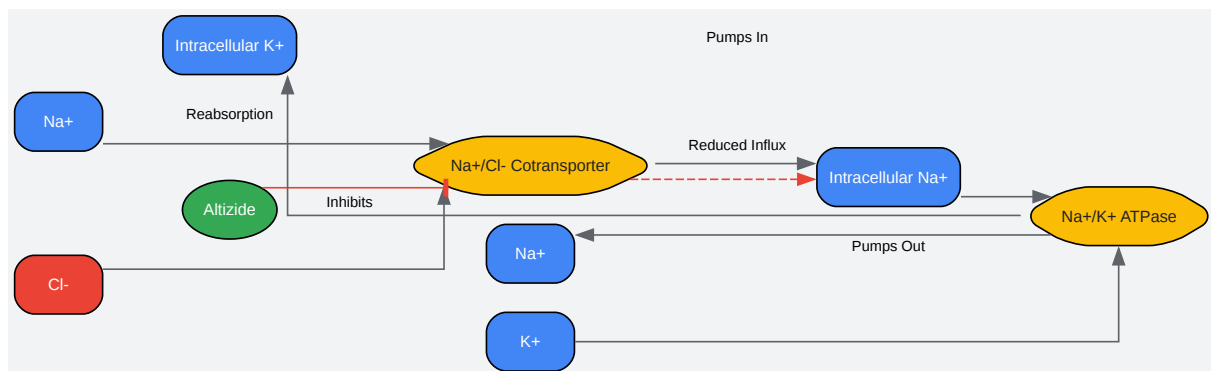
6. Statistical Analysis:

- The primary efficacy endpoint will be analyzed using a paired t-test or Wilcoxon signed-rank test.
- The proportion of patients achieving target blood pressure will be summarized.

- Safety data will be summarized using descriptive statistics.

Visualizations

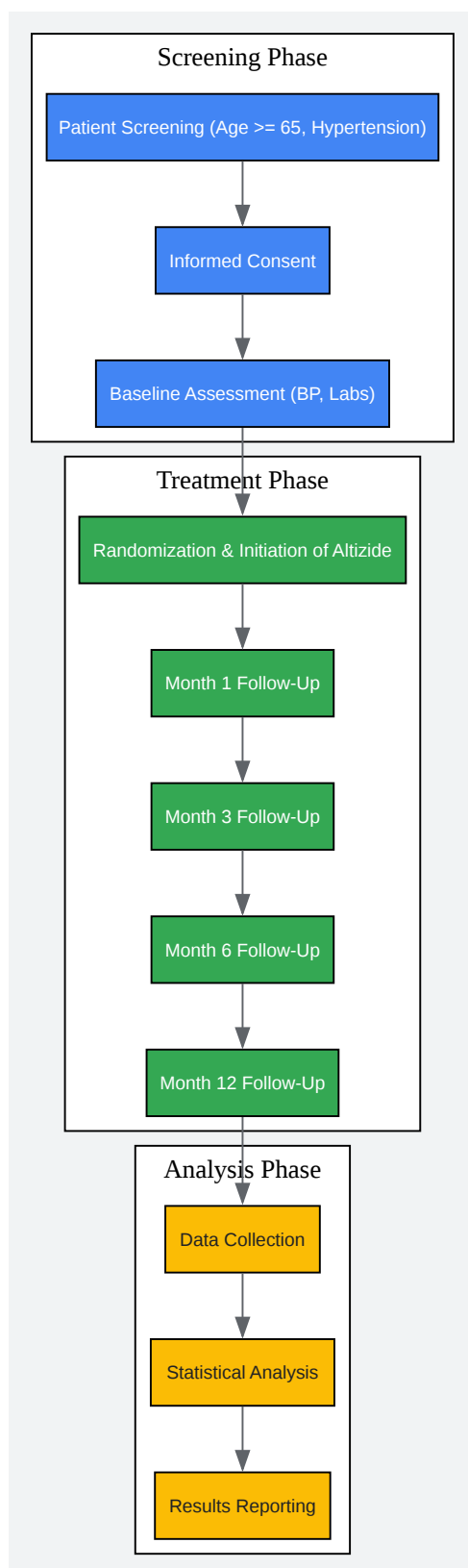
Signaling Pathway of Altizide



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Caption: Mechanism of action of **Altizide** in the distal convoluted tubule.

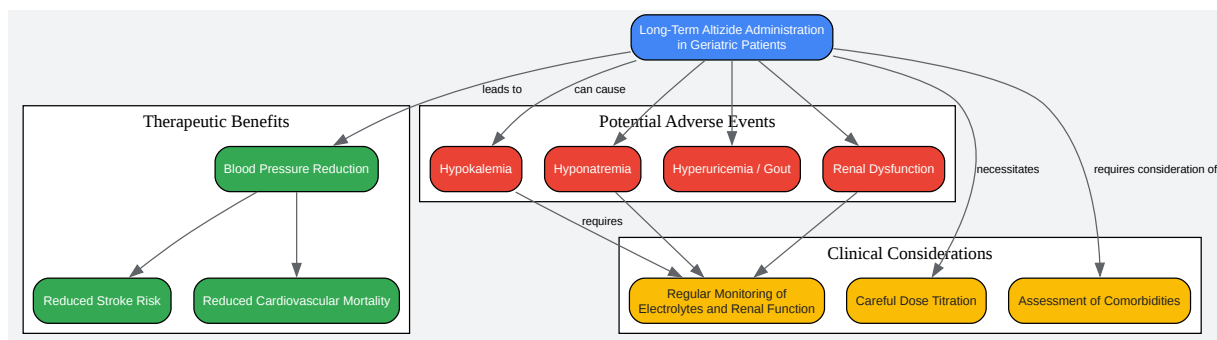
Experimental Workflow for a Geriatric Clinical Trial



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Caption: Workflow of a long-term clinical trial for **Altizide** in geriatrics.

Logical Relationships in Long-Term Altizide Administration



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